molecular formula C9H11BO2 B13481296 (2-prop-1-en-2-ylphenyl)boronic Acid CAS No. 372193-54-9

(2-prop-1-en-2-ylphenyl)boronic Acid

Cat. No.: B13481296
CAS No.: 372193-54-9
M. Wt: 162.00 g/mol
InChI Key: FPGITLXCVXWCNQ-UHFFFAOYSA-N
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Description

[2-(Prop-1-en-2-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a prop-1-en-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(prop-1-en-2-yl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable alkene. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenylboronic acid with an alkenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of [2-(prop-1-en-2-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(prop-1-en-2-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups. For example, it can react with halogens to form halobenzenes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Boronic esters, alcohols.

    Substitution: Halobenzenes, substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(prop-1-en-2-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes. Boronic acids can interact with diols and other biomolecules, making them useful in the design of enzyme inhibitors and sensors.

Medicine: In medicinal chemistry, [2-(prop-1-en-2-yl)phenyl]boronic acid is explored for its potential therapeutic applications. Boronic acid derivatives have shown promise as anticancer agents, protease inhibitors, and anti-inflammatory drugs.

Industry: In the industrial sector, the compound is used in the production of polymers, catalysts, and advanced materials. Its ability to form stable complexes with various ligands makes it valuable in catalysis and material science.

Mechanism of Action

The mechanism of action of [2-(prop-1-en-2-yl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. In biological systems, this interaction can inhibit enzyme activity or modulate signaling pathways. The compound’s ability to form stable complexes with biomolecules underlies its therapeutic potential.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the prop-1-en-2-yl group, making it less versatile in certain synthetic applications.

    4-Vinylphenylboronic acid: Contains a vinyl group instead of a prop-1-en-2-yl group, leading to different reactivity and applications.

    2-Methylphenylboronic acid: The presence of a methyl group instead of a prop-1-en-2-yl group affects its chemical properties and reactivity.

Uniqueness: [2-(prop-1-en-2-yl)phenyl]boronic acid is unique due to the presence of the prop-1-en-2-yl group, which enhances its reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex molecules and broadens its range of applications in various fields.

Properties

CAS No.

372193-54-9

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

(2-prop-1-en-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H11BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,1H2,2H3

InChI Key

FPGITLXCVXWCNQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=C)C)(O)O

Origin of Product

United States

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